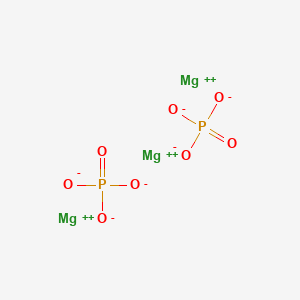
2,2-二对甲苯基丙烷
描述
2,2-Di-P-Tolylpropane is a chemical compound with the molecular formula C17H20 and a molecular weight of 224.34 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,2-Di-P-Tolylpropane is represented by the formula C17H20 . Unfortunately, the specific details about the molecular structure are not available in the current resources.Physical And Chemical Properties Analysis
2,2-Di-P-Tolylpropane has a melting point of 78-78.5 °C and a boiling point of 106-115 °C under a pressure of 0.08 Torr. Its density is predicted to be 0.953±0.06 g/cm3 .科学研究应用
金属环配合物的形成
已经探索了使用柔性 2-吡啶基配体和银盐自组装金属超分子。在此背景下,1,3-双(2-吡啶基)-2-甲苯基丙烷 (L3) 被用来在晶体中形成新型离散的金属环配合物。这说明了 2,2-二对甲苯基丙烷衍生物在形成复杂的金属环结构中的潜力 (Shin 等人,2003)。
聚合催化剂
研究表明,1,3-二(2-吡啶基)丙烷的衍生物,包括 1,3-双(2-吡啶基)-2-甲苯基丙烷,可用于合成中性钯(II)配合物。这些配合物在降冰片烯聚合中很有效,降冰片烯聚合是材料科学和工程中的一个关键过程 (Shin 等人,2004)。
发光材料
发光材料的开发是另一个感兴趣的领域。涉及 2,2-二对甲苯基丙烷衍生物的配合物已被合成并研究其发光性能。这些材料显示出在显示技术和光学传感器中应用的前景 (Zhu 等人,2011)。
自由基清除活性
与 2,2-二对甲苯基丙烷密切相关的化合物 1,1-二(对甲苯基)乙烯已被确定为有效的自由基清除剂。这种性质在光引发交联的背景下具有重要意义,并且可能与各种工业应用相关 (Hageman,1999)。
合成与表征
2,2-二对甲苯基丙烷及其衍生物已对其合成和表征进行了广泛的研究。这些研究为在化学和材料科学的各个领域中进一步应用提供了基础知识 (Fagadar-Cosma 等人,2006)。
安全和危害
未来方向
While specific future directions for 2,2-Di-P-Tolylpropane are not mentioned in the available resources, one paper discusses the use of Di-p-tolyl disulfides (p-Tol2S2), which are employed as load-carrying additives due to their anti-wear and extreme load-bearing qualities . This suggests potential applications for similar compounds like 2,2-Di-P-Tolylpropane in the field of energy storage devices.
属性
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAHSJTUQAWUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046243 | |
| Record name | 2,2-Di-4-tolylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Di-P-Tolylpropane | |
CAS RN |
1823-31-0 | |
| Record name | NSC100243 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Di-4-tolylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4PR-ISOPROPYLIDENEDITOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



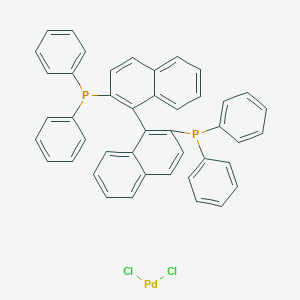
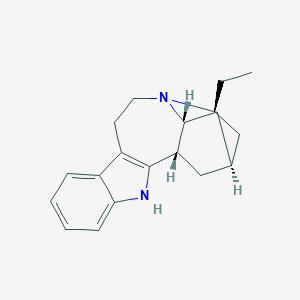
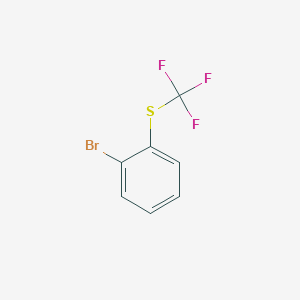
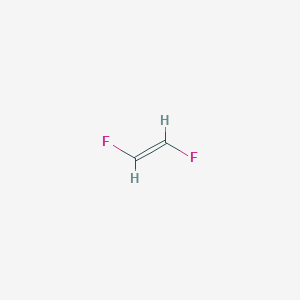
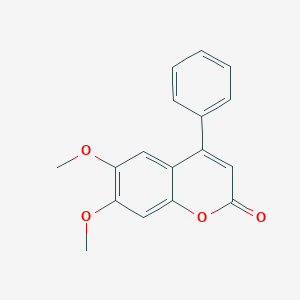
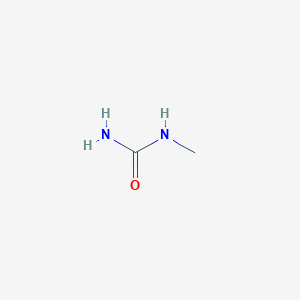
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
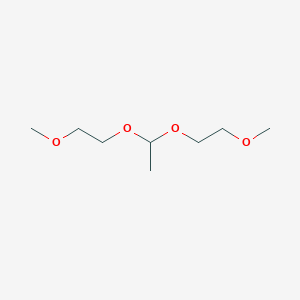
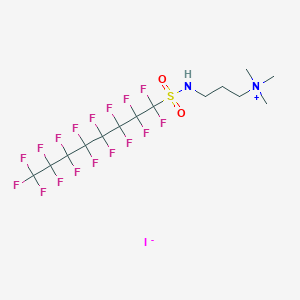
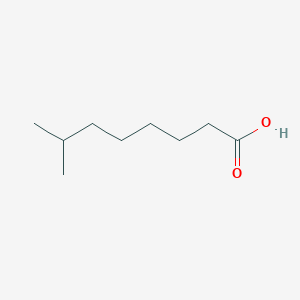
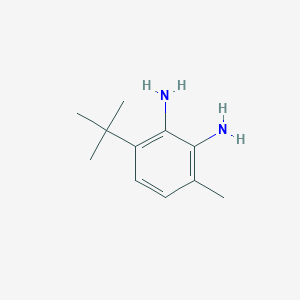
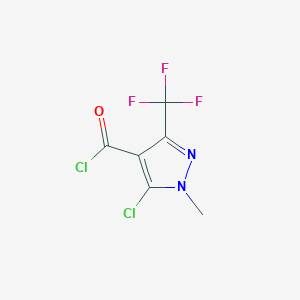
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
